molecular formula C15H20N2O B8038619 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole

5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole

Cat. No.: B8038619
M. Wt: 244.33 g/mol
InChI Key: LPPAVRIRVJXRKS-UHFFFAOYSA-N
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Description

5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group at the 5-position and a piperidin-1-ylmethyl group at the 3-position of the indole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyindole.

    Alkylation: The 5-methoxyindole undergoes alkylation with piperidin-1-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to facilitate the alkylation process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 5-hydroxy-3-(piperidin-1-ylmethyl)-1H-indole.

    Reduction: The indole ring can be reduced under catalytic hydrogenation conditions to form the corresponding tetrahydroindole derivative.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: 5-Hydroxy-3-(piperidin-1-ylmethyl)-1H-indole.

    Reduction: Tetrahydro-5-methoxy-3-(piperidin-1-ylmethyl)-1H-indole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology:

    Biological Activity: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine:

    Drug Development: Explored as a lead compound in the development of new therapeutic agents targeting various diseases.

Industry:

    Chemical Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole is not well-documented. indole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels. The methoxy and piperidin-1-ylmethyl groups may enhance the compound’s binding affinity and selectivity towards specific molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

    5-Methoxy-2-(piperidin-1-ylmethyl)-1H-indole: Similar structure but with the piperidin-1-ylmethyl group at the 2-position.

    5-Methoxy-3-(morpholin-4-ylmethyl)-1H-indole: Similar structure but with a morpholin-4-ylmethyl group instead of piperidin-1-ylmethyl.

    5-Hydroxy-3-(piperidin-1-ylmethyl)-1H-indole: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: The unique combination of the methoxy group at the 5-position and the piperidin-1-ylmethyl group at the 3-position of the indole ring may confer distinct chemical and biological properties to 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methoxy-3-(piperidin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-18-13-5-6-15-14(9-13)12(10-16-15)11-17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPAVRIRVJXRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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